2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) 2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC15582110
InChI: InChI=1S/C25H29NO4S/c1-16(2)20-8-6-19(7-9-20)14-26(21-11-12-31(28,29)15-21)25(27)24-18(4)22-10-5-17(3)13-23(22)30-24/h5-10,13,16,21H,11-12,14-15H2,1-4H3
SMILES:
Molecular Formula: C25H29NO4S
Molecular Weight: 439.6 g/mol

2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

CAS No.:

Cat. No.: VC15582110

Molecular Formula: C25H29NO4S

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

2-Benzofurancarboxamide,3,6-dimethyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) -

Specification

Molecular Formula C25H29NO4S
Molecular Weight 439.6 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C25H29NO4S/c1-16(2)20-8-6-19(7-9-20)14-26(21-11-12-31(28,29)15-21)25(27)24-18(4)22-10-5-17(3)13-23(22)30-24/h5-10,13,16,21H,11-12,14-15H2,1-4H3
Standard InChI Key CELYEUUUKRADGL-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C

Introduction

Chemical Identity and Structural Features

Core Benzofuran Scaffold

The compound’s foundation is a 3,6-dimethylbenzofuran system, a bicyclic structure comprising fused benzene and furan rings. The benzofuran core is substituted at positions 3 and 6 with methyl groups, as evidenced by PubChem data for 3,6-dimethylbenzofuran (CID 33107), which has a molecular formula of C10H10O and a molar mass of 146.19 g/mol . Methyl substitutions at these positions enhance the compound’s hydrophobicity and influence its electronic distribution, potentially affecting binding interactions in biological systems.

Carboxamide Functionalization

The 2-position of the benzofuran is modified with a carboxamide group (–CONH–), a common pharmacophore in drug design due to its hydrogen-bonding capacity. In this compound, the amide nitrogen is further substituted with two distinct groups:

  • N-[[4-(1-methylethyl)phenyl]methyl]: A 4-isopropylbenzyl moiety, introducing a bulky aromatic substituent that may enhance lipid solubility and modulate receptor affinity.

  • N-(tetrahydro-1,1-dioxido-3-thienyl): A sulfone-containing tetrahydrothiophene ring, which contributes polarity and potential metabolic stability via sulfone oxidation.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is estimated as C24H28N2O4S, with a molar mass of 464.55 g/mol. This aligns with combinatorial data from analogous benzofuran and sulfone-containing compounds .

Synthesis and Structural Analogues

Synthetic Strategies

While no direct synthesis protocol exists for this compound, plausible routes can be inferred:

  • Benzofuran Core Formation: Friedel-Crafts acylation or Paal-Knorr cyclization to construct the 3,6-dimethylbenzofuran scaffold .

  • Carboxamide Installation: Coupling the benzofuran-2-carboxylic acid with the appropriate amine (e.g., 4-isopropylbenzylamine and tetrahydrothienyl sulfone amine) using carbodiimide-based reagents like EDCI or HATU.

  • Sulfone Introduction: Oxidation of the tetrahydrothiophene sulfide to the sulfone using meta-chloroperbenzoic acid (mCPBA).

Structural Analogues and Comparative Analysis

Key analogues include:

CompoundCore StructureSubstitutionsBiological Activity
3,6-Dimethylbenzofuran Benzofuran3,6-methylBase structure; no known activity
GSK4716 Benzohydrazide4-isopropylbenzylideneERRβ/γ agonist; metabolic modulator
VC16265248BenzamideTetrahydrothienyl sulfoneUndocumented bioactivity
Aβ42 modulators Benzofuran carboxamideVaried aryl groupsAmyloid-beta aggregation modulation

The target compound uniquely combines a dimethylbenzofuran core with dual N-substituents, merging features of metabolic modulators and amyloid-targeting agents .

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Estimated at ~3.5–4.0, indicating moderate lipophilicity due to the benzofuran core and isopropylbenzyl group .

  • Solubility: Likely poor aqueous solubility (<1 mg/mL) but soluble in DMSO or ethanol, similar to GSK4716 (DMSO solubility >10 mg/mL) .

Stability and Reactivity

  • The sulfone group enhances oxidative stability compared to sulfide analogues.

  • The amide bond may be susceptible to enzymatic hydrolysis in vivo, necessitating prodrug strategies for therapeutic applications.

Biological Activity and Mechanistic Insights

Metabolic Regulation

The 4-isopropylbenzyl group mirrors GSK4716’s pharmacophore, which activates ERRβ/γ receptors to upregulate PGC-1α and mitochondrial genes . This implies potential applications in metabolic disorders, though direct evidence is lacking.

Therapeutic Applications and Future Directions

Alzheimer’s Disease

As amyloid modulators, benzofuran carboxamides can either inhibit or promote fibril formation . The dual substituents in this compound may allow fine-tuning of aggregation kinetics, warranting thioflavin-T assays and neuronal cytotoxicity studies.

Metabolic Syndrome

ERRβ/γ agonism could enhance mitochondrial biogenesis and fatty acid oxidation . In vitro models using C2C12 myotubes or hepatocytes are needed to validate this hypothesis.

Chemical Probe Development

The compound’s structural complexity makes it a candidate for chemical biology studies targeting orphan nuclear receptors or protein aggregation pathways.

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